N-(5-acetyl-4-methylthiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide
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Overview
Description
N-(5-acetyl-4-methylthiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a complex organic compound characterized by its thiazole ring and sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-acetyl-4-methylthiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide typically involves multiple steps
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: N-(5-acetyl-4-methylthiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its thiazole ring and sulfonyl group make it a versatile intermediate in organic synthesis.
Biology: N-(5-acetyl-4-methylthiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide has shown potential as a bioactive molecule in biological studies. It can interact with various biological targets, leading to potential therapeutic applications.
Medicine: The compound has been investigated for its medicinal properties, including its potential use as an anti-inflammatory or antimicrobial agent. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its unique chemical structure allows for the creation of specialized materials and compounds.
Mechanism of Action
The mechanism by which N-(5-acetyl-4-methylthiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide exerts its effects involves its interaction with specific molecular targets. The thiazole ring and sulfonyl group play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(5-acetyl-4-methylthiazol-2-yl)acetamide: A related compound with a similar thiazole ring but lacking the sulfonyl group.
N-(4-methoxyphenyl)sulfonylpropanamide: A compound with a similar sulfonyl group but a different core structure.
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S2/c1-10-15(11(2)19)24-16(17-10)18-14(20)8-9-25(21,22)13-6-4-12(23-3)5-7-13/h4-7H,8-9H2,1-3H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZVNEGXSJSWGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)OC)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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